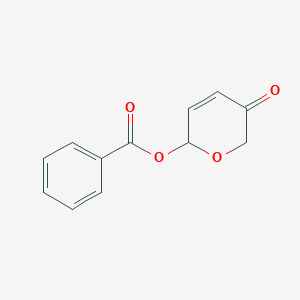

2H-Pyran-3(6H)-one, 6-(benzoyloxy)-

Description

Contextual Significance within Heterocyclic Organic Chemistry

Heterocyclic compounds are fundamental to the development of pharmaceuticals, agrochemicals, and materials science. Pyrans, a class of six-membered oxygen-containing heterocycles, and their oxidized counterparts, pyranones, are of considerable interest. researchgate.net Specifically, 2H-pyran-3(6H)-ones are recognized as valuable precursors for the synthesis of various compounds, including racemic monosaccharides and diverse pharmaceuticals. researchgate.net The introduction of a benzoyloxy group at the 6-position of the 2H-pyran-3(6H)-one core adds a layer of functionality and potential for stereochemical control, making it a significant target for synthetic exploration.

Historical Development of 2H-Pyran-3(6H)-one Research

The investigation of pyran-based structures has a long history, with early work focusing on their isolation from natural sources and initial synthetic efforts. While the broader class of 2H-pyran-2-ones has been known for over a century, their utility as versatile intermediates was not widely recognized until the mid-20th century. researchgate.net Research into 2H-pyran-3(6H)-ones, particularly those with functionalized substituents like the benzoyloxy group, represents a more recent area of focus. The development of synthetic methods to access these compounds has been crucial for unlocking their potential. A key reaction in the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones, the precursor to the title compound, is the peracid oxidation of the corresponding 2-furanmethanols. researchgate.net This foundational work has paved the way for the synthesis of a variety of 6-substituted derivatives, including the benzoyloxy variant.

Unique Structural Features and Synthetic Utility

The structure of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- is characterized by the presence of a dihydropyranone ring with a benzoyloxy substituent at the anomeric C6 position. This arrangement offers several key features for synthetic applications. The α,β-unsaturated ketone system within the pyranone ring is a reactive site for various chemical transformations, including Michael additions. nih.gov The benzoyloxy group at C6 is a good leaving group, facilitating nucleophilic substitution reactions and allowing for the introduction of a wide range of other functional groups. Furthermore, the chiral center at C6 in enantiomerically pure forms of this compound makes it a valuable chiral building block for asymmetric synthesis.

The synthetic utility of this class of compounds is demonstrated by the preparation of various derivatives. For instance, the synthesis of 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one highlights the ability to introduce different acyl groups at the 6-position. nih.gov This versatility allows for the fine-tuning of the molecule's properties for specific applications.

Table 1: Physicochemical Properties of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)-

| Property | Value |

| CAS Number | 582302-77-0 |

| Molecular Formula | C12H10O4 |

| Molecular Weight | 218.209 g/mol |

Data sourced from mdpi.com

Current Research Landscape and Future Directions

Current research involving pyranone derivatives is highly active, with a focus on the development of new synthetic methodologies and the exploration of their applications in medicinal chemistry and materials science. The synthesis of highly functionalized 2-pyranones continues to be an area of intense investigation, with recent advances in metal-catalyzed and thermally induced rearrangements. nih.govacs.org

For 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- and its analogues, future research is likely to focus on several key areas:

Development of stereoselective syntheses: The ability to control the stereochemistry at the C6 position is crucial for the synthesis of enantiomerically pure target molecules.

Exploration of novel transformations: Investigating new reactions that take advantage of the unique reactivity of the pyranone ring and the benzoyloxy substituent will expand the synthetic utility of this scaffold.

Applications in total synthesis: The use of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- as a key intermediate in the total synthesis of complex natural products and bioactive molecules is a promising avenue for future research.

Material science applications: The incorporation of the pyranone moiety into polymeric structures or as a component in functional materials is an emerging area of interest. researchgate.net

Structure

3D Structure

Properties

CAS No. |

63096-93-5 |

|---|---|

Molecular Formula |

C12H10O4 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

(5-oxo-2H-pyran-2-yl) benzoate |

InChI |

InChI=1S/C12H10O4/c13-10-6-7-11(15-8-10)16-12(14)9-4-2-1-3-5-9/h1-7,11H,8H2 |

InChI Key |

YAUKGDKPHTTWIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C=CC(O1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2h Pyran 3 6h One, 6 Benzoyloxy

Carbonyl Reactivity: Nucleophilic Additions and Reductions

The ketone functionality at the C-3 position of the pyranone ring is a primary site for nucleophilic attack. This reactivity is fundamental to the construction of more complex molecular architectures.

Nucleophilic Additions: A variety of nucleophiles can add to the carbonyl carbon, leading to the formation of tertiary alcohols. The stereochemical outcome of these additions is influenced by the existing stereocenter at C-6 and the nature of the nucleophile and reaction conditions.

Reductions: The carbonyl group can be readily reduced to a hydroxyl group using common reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this transformation. The resulting alcohol can then participate in further synthetic manipulations.

Alkene Reactivity: Electrophilic Additions and Cycloadditions

The carbon-carbon double bond within the pyranone ring imparts alkene-like reactivity, enabling electrophilic additions and participation in cycloaddition reactions.

Electrophilic Additions: The electron-rich double bond is susceptible to attack by electrophiles. Halogenation, hydrohalogenation, and other electrophilic additions can be achieved, leading to the formation of saturated pyranone derivatives with new functional groups. The regioselectivity of these additions is governed by the electronic effects of the substituents on the pyranone ring.

Cycloadditions: The α,β-unsaturated ketone system can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. nih.gov This allows for the construction of complex polycyclic systems. nih.gov Additionally, other cycloaddition reactions, such as [2+2] and [6+2] cycloadditions, can occur under thermal or photochemical conditions, expanding the synthetic utility of this scaffold. youtube.com Theoretical studies using density functional theory (DFT) have been employed to understand the reactivity of pyranone derivatives in cycloaddition reactions with strained alkynes. rsc.org

Substitution Reactions at the Benzoyloxy Group and Ring Positions

The benzoyloxy group at the C-6 position is a good leaving group, making this position susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of substituents.

The extent of stereochemical control in these substitution reactions can be sensitive to the nature of the incoming nucleophile and the electronic properties of the C-2 acyloxy group. researchgate.net For example, using a less electron-donating p-nitrobenzoyloxy group at C-2 can lead to higher 1,2-trans selectivity compared to a more electron-donating benzoyloxy group. researchgate.net

Furthermore, substitution can also occur at other positions on the pyranone ring. The aromatic character of 2H-pyran-2-ones makes them susceptible to electrophilic substitution at the C-3 and C-5 positions. clockss.org Conversely, the presence of electrophilic centers at C-2, C-4, and C-6 makes the ring vulnerable to nucleophilic attack, which can lead to ring-opening and rearrangement reactions. clockss.orgresearchgate.net

Michael Addition Reactions of 2H-Pyran-3(6H)-one Derivatives

The α,β-unsaturated ketone moiety in 2H-pyran-3(6H)-one derivatives makes them excellent Michael acceptors. nih.govresearchgate.net This reaction involves the conjugate addition of a nucleophile (Michael donor) to the β-carbon of the enone system. wikipedia.orgmasterorganicchemistry.com

Forward Michael Adduct Formation

A wide range of nucleophiles, including organolithium reagents, enolates, amines, and thiols, can participate in Michael additions with pyranone derivatives. nih.govmasterorganicchemistry.comnsf.gov The reaction creates a new carbon-carbon or carbon-heteroatom bond at the β-position of the pyranone ring. For instance, the addition of thiols to 6-hydroxy-2H-pyran-3(6H)-ones has been shown to produce Michael adducts with potential antimicrobial activity. nih.gov The stability of the intermediate anionic adduct is a key factor in the success of these reactions. nsf.gov

The intramolecular version of the oxa-Michael reaction (OMR) has been utilized to synthesize tetrahydrofurans and 2H-pyrans with high enantioselectivities using organocatalysts. researchgate.net

Retro-Michael Reactions

The Michael addition is often a reversible process. The reverse reaction, known as the retro-Michael reaction, can occur under certain conditions, particularly with heating or in the presence of a base. nih.govresearchgate.net This equilibrium can be exploited for synthetic purposes or can be an important consideration in the stability of Michael adducts. For example, the biological activity of some Michael adducts of thiols with 6-hydroxy-2H-pyran-3(6H)-ones may be due to a retro-Michael reaction that releases the active α,β-enone system. nih.govresearchgate.net

Rearrangement Reactions Involving the Pyranone Ring

The pyranone ring system is susceptible to various rearrangement reactions, often triggered by nucleophilic attack or acidic conditions. These rearrangements can lead to the formation of different heterocyclic or carbocyclic structures.

One notable rearrangement is the conversion of 6-alkoxy-2,3-dihydro-6H-pyran-3-ones to trans-4-alkoxy-5-hydroxy-2-cyclopenten-1-ones, which is believed to proceed via specific acid catalysis. researchgate.net Pyran-2-one derivatives can also undergo ring-opening upon reaction with various nucleophiles like ammonia, amines, and hydrazines, followed by recyclization to form new heterocyclic systems such as pyridones, pyrazoles, and isoxazoles. researchgate.net The instability of the 2H-pyran ring, which can exist in equilibrium with its open-chain isomeric form (a 1-oxa-triene), is a key factor driving these transformations. nih.gov

Oxidative Transformations to Gamma-Pyrones

The conversion of 2H-pyran-3(6H)-one derivatives, including those with a 6-acyloxy substituent like the 6-(benzoyloxy)- group, into γ-pyrones represents a significant synthetic transformation. One established method involves the use of halogen oxidants. This process is distinct from other multi-step procedures that may proceed through an epoxy ketone intermediate.

The transformation can be initiated by contacting a 6-acyloxy-2H-pyran-3(6H)-one in an organic solvent with an equivalent of a halogen oxidant. The resulting intermediate, a 4-halo-dihydropyran, is then heated until the conversion to the desired γ-pyrone is substantially complete. A preferred approach for related 6-hydroxy compounds involves treatment with two equivalents of a halogen oxidant in an aqueous medium, followed by heating to hydrolyze the formed 4-halo-dihydropyran intermediate. nih.gov The choice of halogen oxidant is often guided by cost and reactivity, with chlorine and in-situ-prepared bromine-chloride being common options. nih.gov This direct conversion pathway offers a facile route to γ-pyrones, a class of compounds valued in the flavor and fragrance industry. nih.gov

Table 1: Summary of Oxidative Transformation to γ-Pyrones

| Starting Material Class | Reagent | Intermediate | Final Product | Key Process |

|---|---|---|---|---|

| 6-Acyloxy-2H-pyran-3(6H)-one | Halogen Oxidant (1 equiv.) | 4-Halo-dihydropyran | γ-Pyrone | Heating |

| 6-Hydroxy-2H-pyran-3(6H)-one | Halogen Oxidant (2 equiv.) | 4-Halo-dihydropyran | γ-Pyrone | Heating/Hydrolysis |

Exploring Reactivity Switches in Glycal-Derived Systems

Glycals and their derivatives, such as 2H-pyran-3(6H)-one systems, are valuable chiral building blocks in organic synthesis. sathibhu.org Their distinctive reactivity stems from the enol ether moiety, which allows for functionalization at multiple sites. A key challenge and area of research is controlling the regio- and stereoselectivity of reactions involving these substrates. sathibhu.org

Recent studies have demonstrated a "reactivity switch" in glycal dienes, where the reaction outcome is selectively directed towards different carbon atoms based on the nature of the nucleophile employed, often under Lewis acid catalysis. sathibhu.org In the presence of a Lewis acid like Boron trifluoride etherate (BF₃·OEt₂), an oxocarbenium ion intermediate is formed. The subsequent nucleophilic attack can be rationalized using the Hard and Soft Acids and Bases (HSAB) principle. sathibhu.org

Hard Nucleophiles : The anomeric carbon (C1) is considered a hard electrophilic center due to the influence of the adjacent ring oxygen. Consequently, it preferentially reacts with hard nucleophiles, such as those based on oxygen and carbon. sathibhu.org

Soft Nucleophiles : In contrast, the C3 position is a softer electrophilic site and is selectively attacked by soft nucleophiles, like thiols. sathibhu.org

This controlled functionalization allows for the synthesis of diverse products from a common starting material. For instance, O-nucleophiles (alcohols) and C-nucleophiles attack the C1 position, while S-nucleophiles (thiols) attack the C3 position. sathibhu.org These selectively functionalized pyran systems can then serve as substrates for further transformations, such as [4+2] cycloaddition reactions to construct complex polycyclic architectures like pyran-fused naphthalenes. sathibhu.org

Table 2: Nucleophile-Dependent Reactivity Switch in Glycal Dienes

| Nucleophile Type | Site of Attack | Principle | Resulting Product Type |

|---|---|---|---|

| Oxygen-based (Hard) | C1 | HSAB | β-Glycosides |

| Carbon-based (Hard) | C1 | HSAB | Branched Sugars |

| Sulfur-based (Soft) | C3 | HSAB | C3-Thio-Glycosides |

| Chloride (Soft) | C3 | HSAB | C3-Chloro-Glycosides |

Structural Diversification and Derivative Synthesis of 2h Pyran 3 6h Ones

Design Principles for Novel 6-Substituted Pyranone Derivatives

The design of novel 6-substituted 2H-pyran-3(6H)-one derivatives is primarily guided by the goal of creating structurally diverse molecules for various applications, including as chiral synthons for natural product synthesis and as potential bioactive agents. researchgate.netnih.gov The core principle involves leveraging the existing functionalities of the pyranone ring and introducing substituents at the C-6 position that serve specific purposes.

Key design strategies include:

Introduction of Functional Handles: The substituent at the C-6 position, such as the benzoyloxy group, can be designed as a leaving group or a precursor for further chemical transformations. This allows for the subsequent introduction of a wide array of other functional groups.

Modulation of Stereochemistry: The substituent at the C-6 position can influence the stereochemical outcome of reactions at other sites on the pyranone ring. For instance, bulky substituents can direct incoming reagents to the opposite face of the ring, enabling diastereoselective synthesis. researchgate.net

Bioisosteric Replacement: In the context of medicinal chemistry, the benzoyloxy group or other C-6 substituents can be replaced with various other groups (e.g., ethers, amides) to explore structure-activity relationships (SAR) and optimize biological activity. nih.govresearchgate.net The synthesis of polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives for anticancer research exemplifies this, where the pyranone core is systematically modified to enhance potency and selectivity. nih.gov

Scaffold Rigidity and Conformation: The nature of the C-6 substituent can influence the conformational preference of the dihydropyranone ring, which in turn can affect its reactivity and interaction with biological targets.

Influence of Substituent Effects on Chemical Transformations

Substituents on the 2H-pyran-3(6H)-one ring significantly direct the course and outcome of chemical transformations. The electronic and steric nature of these groups dictates the reactivity of the scaffold, particularly the α,β-unsaturated enone system and the anomeric center at C-6.

Stereocontrol by C-2 Substituents: The presence of a substituent at the C-2 position can exert strong stereocontrol over subsequent reactions. For example, a benzylthio group at C-2 was found to highly control the stereochemistry in reduction and cycloaddition reactions involving the α,β-unsaturated carbonyl system. nih.gov

Influence of C-6 Substituents: The substituent at the C-6 position, such as a hydroxy, alkoxy, or acyloxy group, is critical. 6-Hydroxy-2H-pyran-3(6H)-ones can be viewed as aldehyde semiacetals and are susceptible to further oxidation or condensation reactions. google.com Converting the hydroxyl to an acyloxy group like benzoyloxy can protect this position or modify its reactivity for subsequent steps. lookchem.com The nature of the C-6 substituent also impacts biological activity; studies on related pyranones have shown that the size and character of these groups are associated with antimicrobial properties. researchgate.netnih.gov

Electronic Effects on the Enone System: Electron-withdrawing or electron-donating groups attached to the pyranone ring or the benzoyloxy moiety can modulate the electrophilicity of the β-carbon of the enone system. This directly impacts the rate and feasibility of Michael addition reactions. nih.gov For instance, electron-withdrawing groups on an indole (B1671886) moiety fused to a pyran ring were found to hinder reaction efficiency in an oxa-Pictet–Spengler reaction. acs.org

| Substituent Position | Type of Substituent | Influence on Reactivity | Reference |

| C-2 | Benzylthio | Exerts high stereocontrol in reduction and cycloaddition reactions. | nih.gov |

| C-2 | Bulky Groups | Increased bulk is associated with greater antibacterial activity in related pyranones. | researchgate.netnih.gov |

| C-6 | Hydroxy | Acts as a semiacetal, prone to further oxidation and condensation. | google.com |

| C-6 | Acyloxy (e.g., Benzoyloxy) | Protects the anomeric center; can act as a leaving group for substitution. | lookchem.com |

Synthesis of Polyfunctionalized Pyranone Scaffolds

The construction of polyfunctionalized pyranone scaffolds like 6-(benzoyloxy)-2H-pyran-3(6H)-one relies on several key synthetic strategies. These methods provide access to the core ring system, often from readily available starting materials.

Achmatowicz Rearrangement: A cornerstone in the synthesis of these scaffolds is the Achmatowicz reaction. This involves the oxidative rearrangement of furfuryl alcohols using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or a halogen-containing oxidant. google.comtubitak.gov.tr This reaction directly converts a furan (B31954) ring into a 6-hydroxy-2H-pyran-3(6H)-one, which is a direct precursor to the title compound. google.comtubitak.gov.tr For example, the oxidation of 2-chloro-1-(furan-2-yl)ethanol with m-CPBA yields 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one in good yield. tubitak.gov.tr The resulting hydroxyl group can then be acylated to install the benzoyloxy group.

Domino and Multicomponent Reactions: Modern synthetic approaches utilize domino or multicomponent reactions to build complexity efficiently. These methods can generate highly substituted pyran systems in a single pot. For instance, the condensation of methyl coumalate with active methylene (B1212753) compounds can produce tetrasubstituted 2H-pyrans through a domino sequence. nih.gov Another strategy involves a Knoevenagel condensation followed by a 6π-electrocyclization to form stable bicyclic 2H-pyrans. nih.gov

Cyclization Strategies: Intramolecular cyclization is another powerful tool. One method involves the reaction of (E)-β-chlorovinyl ketones with a carbon-based nucleophile, which attacks an electrophilic rsc.orgcumulenol intermediate to initiate cyclization and form the 2H-pyran-2-one ring. nih.gov Photochemical 6π-electrocyclization has also been employed to synthesize complex fused pyranone systems. beilstein-journals.org

A general synthetic pathway to 6-substituted pyranones is outlined below:

Oxidation: A suitably substituted furfuryl alcohol is oxidized to form a 6-hydroxy-2H-pyran-3(6H)-one intermediate. google.com

Acylation: The intermediate is then treated with a reagent such as benzoyl chloride or benzoic anhydride (B1165640) to introduce the 6-(benzoyloxy) group. lookchem.com

Structure-Reactivity Relationship Studies of the Alpha,Beta-Enone System

The α,β-enone system is the most prominent reactive feature of the 2H-pyran-3(6H)-one core and is essential for many of its chemical transformations and biological activities. researchgate.netnih.gov The reactivity of this Michael acceptor is governed by its electronic properties and the steric environment of the pyranone ring.

Electrophilicity: The β-carbon of the enone system is electrophilic and susceptible to nucleophilic attack (Michael addition). However, studies comparing cyclic and acyclic enones have shown that cyclization can alter reactivity in ways that are not always intuitive. Cyclic enones are generally found to be slightly weaker electrophiles than their acyclic counterparts. rsc.orgrsc.org The reactivity can be quantified using Mayr's electrophilicity scale, which allows for a direct comparison of different Michael acceptors. rsc.orgresearchgate.net

Reaction Types: The enone system readily participates in several key reactions:

Michael Addition: This is a characteristic reaction where nucleophiles, such as thiols, add to the β-carbon. The resulting Michael adducts can sometimes undergo a retro-Michael reaction. researchgate.netnih.gov

Cycloaddition Reactions: The double bond of the enone can act as a dienophile in Diels-Alder reactions, providing a pathway to complex polycyclic structures. The stereochemical outcome is often influenced by substituents elsewhere on the pyranone ring. nih.gov

Reduction: The carbonyl group and the carbon-carbon double bond can be selectively reduced using various reagents, leading to saturated or partially saturated pyranone derivatives.

Influence of Substitution on Reactivity: The reactivity of the enone is highly dependent on substitution patterns. Alkyl or aryl groups at the α or β positions can reduce or eliminate mutagenic potential in some α,β-unsaturated carbonyl compounds by altering electronic and steric factors. nih.govresearchgate.net In the pyranone system, substituents at C-2 and C-6 can sterically hinder the approach of nucleophiles to the enone system or electronically modulate its reactivity. nih.gov

| Reaction Type | Description | Influencing Factors | Reference |

| Michael Addition | Nucleophilic attack at the β-carbon of the enone system. | Electrophilicity of the β-carbon; steric hindrance from substituents. | researchgate.netnih.gov |

| Cycloaddition | The C=C bond acts as a dienophile in Diels-Alder reactions. | Stereocontrol exerted by existing ring substituents (e.g., at C-2). | nih.gov |

| Reduction | Selective reduction of the C=C double bond or the C=O group. | Choice of reducing agent; stereocontrol from ring substituents. | nih.gov |

Advanced Spectroscopic and Analytical Characterization in 2h Pyran 3 6h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the complete structural assignment of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)-. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the connectivity of all atoms within the molecule can be unequivocally established.

¹H NMR spectroscopy provides initial insights into the proton environment of the molecule. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the proton signals offer a preliminary map of the pyranone ring and the benzoyloxy substituent. To further refine this structural map, advanced 2D NMR techniques are employed.

Correlation SpectroscopY (COSY) experiments are instrumental in identifying proton-proton (¹H-¹H) coupling networks. By revealing which protons are scalar-coupled to each other, typically through two or three bonds, COSY spectra allow for the unambiguous assignment of adjacent protons in the pyranone ring system.

Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This through-space correlation is crucial for determining the relative stereochemistry of the molecule, such as the orientation of the benzoyloxy group relative to the protons on the pyranone ring.

Table 1: Representative ¹H NMR Data for a 2H-Pyran-3(6H)-one Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.20 | d | 10.5 |

| H-3 | 7.10 | dd | 10.5, 2.0 |

| H-4a | 2.65 | dd | 17.0, 5.0 |

| H-4b | 2.80 | ddd | 17.0, 2.0, 1.5 |

| H-6 | 6.40 | t | 1.5 |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- gives rise to a distinct signal in the ¹³C NMR spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which greatly aids in the assignment of the carbon signals.

Heteronuclear Multiple Quantum Coherence (HMQC) , now more commonly replaced by the more sensitive Heteronuclear Single Quantum Coherence (HSQC) , is a 2D NMR technique that correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC) is another powerful 2D NMR technique that reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the connectivity between different parts of the molecule, such as the linkage between the benzoyloxy group and the pyranone ring.

Table 2: Representative ¹³C NMR Data for a 2H-Pyran-3(6H)-one Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 128.5 |

| C-3 | 145.0 |

| C-4 | 35.2 |

| C-5 | 195.8 |

| C-6 | 95.3 |

| C=O (ester) | 165.1 |

| Aromatic C | 128.0 - 134.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)-. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This high precision allows for the calculation of a unique elemental composition, thus confirming the molecular formula of C₁₂H₁₀O₄. nih.gov

Table 3: HRMS Data for 2H-Pyran-3(6H)-one, 6-(benzoyloxy)-

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 241.0477 | 241.0475 |

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2H-Pyran-3(6H)-one, 6-(benzoyloxy)-. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, characteristic absorption bands would be expected for the carbonyl (C=O) stretching of the ketone in the pyranone ring, the carbonyl stretching of the ester group, the C-O stretching of the ether and ester linkages, and the C=C stretching of the aromatic ring and the pyranone double bond.

Table 4: Key IR Absorption Bands for a 2H-Pyran-3(6H)-one Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ketone) | ~1715 |

| C=O (ester) | ~1720 |

| C=C (alkene) | ~1650 |

| C-O (ester/ether) | ~1270, 1100 |

| C-H (aromatic) | ~3060 |

Chromatographic Methods for Purity and Isomeric Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- and for separating it from any starting materials, byproducts, or isomers. By utilizing a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase), different components in the sample mixture separate based on their differential interactions with the stationary phase. A detector at the end of the column records the retention time of each component, which can be used for identification and quantification. For chiral molecules like 2H-Pyran-3(6H)-one, 6-(benzoyloxy)-, chiral HPLC, using a chiral stationary phase, is essential for separating the enantiomers and determining the enantiomeric excess (ee) of a sample.

Chiroptical Spectroscopy (Optical Rotation) for Enantiomeric Characterization

Since 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- possesses a chiral center at the C-6 position, it is an optically active compound. Chiroptical spectroscopy, specifically the measurement of optical rotation, is used to characterize the enantiomers. A solution of a single enantiomer will rotate the plane of plane-polarized light in a specific direction, either to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)). The magnitude and direction of this rotation are characteristic of the compound and its concentration, the path length of the light, the temperature, and the wavelength of the light used. The specific rotation, [α]D, is a standardized measure of this property and is a key parameter for characterizing the enantiomeric purity of the compound.

Theoretical and Mechanistic Investigations of 2h Pyran 3 6h One Chemistry

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of chemical reactions involving pyranone systems. nih.govrsc.org These methods allow for the detailed examination of reaction pathways, transition states, and the energetic factors that govern chemical transformations.

Transition State Analysis in Key Transformations

The identification and characterization of transition states are crucial for understanding reaction kinetics and selectivity. For pyranone chemistry, transition state analysis has been applied to various reactions, including cycloadditions and rearrangements.

For instance, in the formation of delitschiapyrones, which involves a Diels-Alder reaction, DFT calculations have been used to locate and analyze the transition state (TS1). nih.gov This analysis revealed that orbital and steric interactions favor a specific transition state geometry, leading to the observed product. nih.gov The study of such transition states often involves analyzing their geometric parameters and vibrational frequencies to confirm they represent a first-order saddle point on the potential energy surface. arxiv.org

In another example, the reaction of 2,6-dicyano-4-pyrone with sodium azide (B81097) is proposed to proceed through a transition state where the cyano group coordinates with a proton of hydrazoic acid. acs.org This coordination is believed to direct the reaction's selectivity. acs.org

Energetic Profiles of Reaction Pathways

The energetic profile of a reaction provides a map of the energy changes that occur as reactants are converted to products. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction's feasibility and spontaneity can be achieved.

A study on the formation of delitschiapyrone A and B revealed that the reaction proceeds through a (4+2) cycloaddition to form product 4, which is thermodynamically downhill with a Gibbs free energy of -32.9 kcal/mol relative to the pre-reaction complex. nih.gov The subsequent α-ketol rearrangement to form product 5 proceeds through a transition state (TS2) with a relative Gibbs free energy of 9.3 kcal/mol, leading to a product with a free energy of -27.0 kcal/mol. nih.gov

The table below summarizes the calculated Gibbs free energies for the formation of delitschiapyrones.

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Pre-reaction Complex | 0.0 |

| Transition State 1 (TS1) | Not specified in abstract |

| Product 4 | -32.9 |

| Transition State 2 (TS2) | +9.3 |

| Product 5 | -27.0 |

Data sourced from a study on the mechanisms and dynamics of delitschiapyrone formation. nih.gov

Stereocontrol Mechanisms in Chiral Pyranone Synthesis

The synthesis of optically active pyranones is of great importance for the construction of enantiomerically pure natural products. researchgate.netnih.gov Understanding the mechanisms that govern stereocontrol is essential for developing efficient and selective synthetic methods.

One approach to chiral pyranone synthesis involves the use of chiral starting materials, such as (R)- or (S)-propylene oxide. nih.gov The stereochemistry of the final product is dictated by the stereocenter introduced from the chiral starting material. For example, the synthesis of (R)-semixanthomegnin begins with (R)-propylene oxide, leading to the desired stereoisomer. nih.gov

Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of chiral pyranones and related compounds. metu.edu.tr For instance, quinine/squaramide-based acid-base bifunctional organocatalysts have been used in domino-type Michael addition reactions to synthesize chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr The catalyst's chiral scaffold directs the stereochemical outcome of the reaction.

Dynamic kinetic resolution (DKR), often catalyzed by a combination of a metal complex and a lipase, is another effective strategy for producing enantiopure esters from racemic chiral alcohols, which can be precursors to chiral pyranones. mdpi.com This method relies on the in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. mdpi.com

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity. Computational methods, such as DFT, are used to analyze the electronic properties of pyranones to predict their chemical behavior. nih.govresearchgate.net

Mapping the electron density isosurface with electrostatic potential surfaces (ESP) provides valuable information about the size, shape, charge distribution, and sites of chemical reactivity of a molecule. nih.govresearchgate.net For example, in substituted 2-pyranones, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions can indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

In a study of nickel(I) pincer complexes, EPR data and DFT modeling revealed significant differences in the electronic structure between the T-shaped complex and its CO adduct, which influences their reactivity. rsc.org Similarly, the electronic properties of 2H-(thio)pyran-2-(thi)ones have been investigated using DFT to understand their reactivity in cycloaddition reactions. rsc.org

The table below shows a conceptual representation of how electronic properties can influence reactivity.

| Electronic Property | Implication for Reactivity |

| High HOMO Energy | Increased nucleophilicity, susceptibility to electrophilic attack. |

| Low LUMO Energy | Increased electrophilicity, susceptibility to nucleophilic attack. |

| Large Electrostatic Potential | Indicates regions prone to electrostatic interactions. |

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Quantum chemical calculations are instrumental in the interpretation of spectroscopic data, such as infrared (IR), Raman, and UV-Vis spectra. nih.govyukiozaki.com These calculations can predict vibrational frequencies and electronic transitions, which can then be compared with experimental data to confirm the structure of a molecule. nih.gov

For 2-pyranones, DFT calculations using B3LYP functionals have been successfully employed to perform a complete vibrational analysis based on experimental IR and Raman spectra. nih.gov This allows for the identification of characteristic vibrational bands of the pyranone ring and its substituents. nih.gov

Time-dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra (UV-Vis). nih.gov For instance, TD-DFT calculations have been used to assign the absorption peaks in the UV-Vis region of 2-pyranones and to identify the nature of the electronic transitions, such as (π,π*) transitions. nih.gov

The accuracy of these calculations depends on the chosen theoretical level and basis set. winterschool.cc For highly accurate predictions of spectroscopic parameters, post-Hartree-Fock methods like coupled-cluster (CC) theory are often employed. winterschool.ccresearchgate.net

The table below outlines the application of different quantum chemical methods for spectroscopic data interpretation.

| Spectroscopic Technique | Quantum Chemical Method | Information Obtained |

| Infrared (IR) & Raman | DFT (e.g., B3LYP) | Vibrational frequencies, mode assignments. nih.gov |

| UV-Vis | TD-DFT | Electronic transition energies, oscillator strengths. nih.gov |

| Rotational Spectroscopy | Coupled-Cluster (CC) | Rotational constants, molecular geometry. winterschool.ccresearchgate.net |

Applications of 2h Pyran 3 6h One, 6 Benzoyloxy in Complex Organic Synthesis

Utilization as Versatile Chiral Synthons in Organic Synthesis

2H-Pyran-3(6H)-one, 6-(benzoyloxy)- and its analogs are highly valued as versatile chiral synthons in organic synthesis. acs.org The inherent chirality of these molecules, often derived from readily available carbohydrate sources, allows for the transfer of stereochemical information to new products. acs.org The pyranone scaffold possesses multiple functional groups that can be selectively manipulated, including the enone system which is susceptible to various conjugate additions, and the anomeric center (C-6) which can be substituted with a range of nucleophiles. nih.govresearchgate.net

The synthetic utility of these pyranones is significantly enhanced by the diverse reactions they can undergo. These include oxidation, reduction, and substitution reactions, allowing for the introduction of new functionalities and the construction of complex stereochemical architectures. acs.org The development of methods for the enantioselective synthesis of these pyranone building blocks has further expanded their application in asymmetric synthesis. acs.org

Intermediates in the Synthesis of Carbohydrate Analogues and Glycosides

A significant application of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- and related pyranones lies in their role as intermediates for the synthesis of carbohydrate analogues and glycosides. researchgate.net The stereocontrolled synthesis of 2-deoxy-β-glycosides, for instance, is a challenging task due to the lack of a participating group at the C-2 position. Pyranone-based approaches have provided elegant solutions to this problem.

Palladium-catalyzed glycosylation has proven to be a particularly effective method, where pyranones with a suitable leaving group at the anomeric position, such as an acyloxy or carbonate group, react with alcohols to form glycosides with high stereoselectivity. acs.org For example, the palladium-catalyzed reaction of 6-acetoxy-2H-pyran-3(6H)-ones with alcohols proceeds with retention of stereochemistry at the anomeric center. This methodology has been instrumental in the de novo asymmetric synthesis of oligosaccharides, including the natural product anthrax tetrasaccharide. acs.org The iterative application of palladium-catalyzed glycosylation, among other reactions, allows for the controlled assembly of complex carbohydrate structures from simple furan-based starting materials. acs.org

Building Blocks for Polycyclic and Heterocyclic Systems

The reactivity of the pyranone ring makes 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- a valuable building block for the construction of a wide range of polycyclic and heterocyclic systems. nih.gov The conjugated diene system within the pyranone structure can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic adducts. acs.org These reactions provide a powerful tool for the rapid construction of molecular complexity.

Furthermore, the pyranone ring can be transformed into other heterocyclic systems. For example, pyran-2-ones can react with nitrogen nucleophiles to form various nitrogen-containing heterocycles. nih.gov Reactions with compounds like hydrazines can lead to the formation of pyrazolyl-pyranones, while condensations with o-phenylenediamine (B120857) can yield benzimidazole (B57391) derivatives. nih.gov The exchange of substituents on the pyranone ring, followed by cyclization, provides access to fused heterocyclic systems like 2H-pyrano[3,2-c]pyridines. These transformations highlight the versatility of pyranones as scaffolds for the synthesis of diverse heterocyclic structures.

Precursors in the Total Synthesis of Natural Products

The utility of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- and its derivatives as chiral building blocks is prominently demonstrated in their application as precursors in the total synthesis of various natural products. nih.gov

Synthetic Routes to Spectinomycin (B156147) Analogues

Spectinomycin is an aminocyclitol antibiotic that functions by binding to the bacterial ribosome. Synthetic modifications of spectinomycin have been explored to enhance its potency and antibacterial spectrum. The synthesis of 3',6'-disubstituted spectinomycin analogs has been achieved using strategies that involve the modification of a spectinomycin-derived intermediate. While not a direct application of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)-, the synthetic strategies employed in creating spectinomycin analogs often rely on carbohydrate-derived chiral building blocks, a class to which this pyranone belongs. The principles of stereocontrolled synthesis and functional group manipulation inherent in the use of such pyranones are central to the construction of these complex antibiotic analogs.

Strategies for Passifetilactones and Related Lactones

Passifetilactones are a class of fatty acid lactones isolated from Passiflora foetida that exhibit cytotoxic activity. acs.org These natural products possess a 2-pyrone (or 5,6-dihydro-2H-pyran-2-one) core structure. acs.org The total synthesis of passifetilactones has been achieved through various strategies, including those that construct the pyranone ring. One notable approach involves an "Oxa-Ferrier rearrangement" of O-benzoylated glycals. This reaction, promoted by a TEMPO cation and sodium chlorite, transforms the glycal into a chiral α,β-unsaturated δ-lactone, which is the core structure of passifetilactones. This synthesis demonstrates the direct relevance of benzoylated pyran-like structures as immediate precursors to this family of natural products. The absolute configuration of the synthesized passifetilactones B and C was confirmed using this methodology.

Emerging Research Directions and Methodological Innovations

Catalytic Strategies for Sustainable Pyranone Synthesis

The synthesis of highly functionalized pyranones like 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- is increasingly benefiting from the development of sustainable catalytic methods. These strategies aim to replace stoichiometric reagents with catalytic alternatives, often operating under milder conditions and with greater atomic economy. Research in this area is focused on both the construction of the pyranone ring itself and the stereoselective functionalization of precursors.

A key precursor to the title compound is 6-hydroxy-3,6-dihydro-2H-pyran-3-one . The enantioselective acylation of this precursor is a critical step in accessing chiral derivatives. Organocatalysis has emerged as a powerful tool for such transformations. Chiral catalysts, such as cinchona alkaloids, have been successfully employed in the enantioselective synthesis of related dihydropyrano[2,3-c]pyrazoles, demonstrating the potential for asymmetric induction in reactions involving pyranone scaffolds. nih.gov This approach could be extended to the synthesis of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- by catalyzing the reaction between 6-hydroxy-3,6-dihydro-2H-pyran-3-one and a benzoic acid derivative.

Furthermore, transition metal catalysis offers robust solutions for pyranone synthesis. Palladium-catalyzed reactions, for instance, have been utilized for the stereospecific glycosylation of 2-substituted 6-carboxy-2H-pyran-3(6H)-ones, highlighting the metal's efficacy in forming C-O bonds at the C-6 position with retention of configuration. researchgate.net Gold-catalyzed oxidative C-H insertions are also being explored for the synthesis of polycyclic 2H-pyran-3(6H)-ones, showcasing the potential for novel catalytic pathways to access complex pyranone architectures. nih.gov The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and functionalized nanoparticles, is another promising avenue for sustainable pyranone synthesis, offering advantages like easy separation and recyclability. nih.govresearchgate.netresearchgate.net

| Catalytic Strategy | Precursor/Reactant | Catalyst Type | Potential Application to Target Compound | Ref. |

| Organocatalytic Acylation | 6-hydroxy-3,6-dihydro-2H-pyran-3-one, Benzoic Anhydride (B1165640) | Chinchona Alkaloid | Enantioselective synthesis of chiral 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- | nih.gov |

| Palladium-Catalyzed O-Glycosylation | 6-carboxy-2H-pyran-3(6H)-one derivative | Palladium Complex | Stereospecific formation of the 6-benzoyloxy bond | researchgate.net |

| Gold-Catalyzed C-H Insertion | Alkyne-containing precursors | Gold Complex | Novel routes to functionalized pyranone cores | nih.gov |

| Heterogeneous Catalysis | Aldehydes, Malononitrile, etc. | Fe3O4-based MOF | Sustainable synthesis of the pyranone ring system | nih.govresearchgate.net |

Integration of Flow Chemistry in Pyranone Transformations

Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, scalability, and process control compared to traditional batch methods. harvard.eduku.edu The integration of microreactor technology for the synthesis and transformation of pyranones is an area of active development. anton-paar.comresearchgate.net

The synthesis of chiral pyranones, including the acylation of 6-hydroxy-3,6-dihydro-2H-pyran-3-one , is well-suited for flow chemistry. Continuous-flow reactors allow for precise control over reaction temperature, residence time, and stoichiometry, which is crucial for minimizing side reactions and improving yields and selectivity in sensitive transformations. harvard.edulibretexts.org For instance, the acylation of the hydroxyl group at the C-6 position to produce 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- could be performed in a heated flow reactor, potentially reducing reaction times from hours to minutes. libretexts.org

| Flow Chemistry Advantage | Application to Pyranone Chemistry | Relevance to Target Compound | Ref. |

| Precise Temperature Control | Minimizing epimerization and degradation during synthesis. | Improved yield and purity of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- . | libretexts.org |

| Enhanced Safety | Handling of potentially unstable intermediates and reagents. | Safer scale-up of the synthesis. | harvard.eduku.edu |

| Scalability | Facile increase of production by extending operation time or numbering-up reactors. | Efficient manufacturing of the target compound for further applications. | anton-paar.com |

| Process Intensification | Reduction of reaction volumes and times. | Faster and more efficient synthesis from precursor. | libretexts.org |

Rational Design of Pyranone-Based Scaffolds for Chemical Probe Development

The rational design of small molecules that can be used to study biological systems, known as chemical probes, is a major driver in medicinal chemistry. ku.edu Pyranone-containing scaffolds are of significant interest due to their prevalence in bioactive natural products. The structural features of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- make it an attractive starting point for the development of novel chemical probes, particularly enzyme inhibitors. nih.govnih.gov

The design of such probes often involves identifying a "warhead" that can interact with a biological target and a "handle" for attaching reporter tags like fluorophores or biotin. In 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- , the benzoyloxy group can be considered a modifiable handle. Structure-guided design, using computational docking and X-ray crystallography of target enzymes, can inform the modification of this group. nih.gov For example, the phenyl ring of the benzoyloxy moiety could be functionalized with an alkyne or azide (B81097) group to allow for "click" chemistry-based conjugation to reporter molecules.

The pyranone core itself can act as a pharmacophore that mimics the transition state of an enzymatic reaction or binds to an allosteric site. nih.gov For instance, pyrano[2,3-c]-pyrazole derivatives have been designed as inhibitors of the RalA/B signaling proteins, which are implicated in cancer. nih.gov By analogy, the 2H-Pyran-3(6H)-one core could be elaborated upon, using the 6-benzoyloxy group as a synthetic handle to introduce diversity and optimize binding affinity and selectivity for a target enzyme.

| Design Principle | Application to Pyranone Scaffold | Potential Probe from Target Compound | Ref. |

| Scaffold-Based Design | Using the pyranone core as a starting point for inhibitor development. | Derivatives of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- targeting specific enzymes. | nih.govnih.gov |

| Structure-Guided Design | Modifying the benzoyloxy group based on the target's binding pocket. | Functionalized benzoyl groups to enhance potency and selectivity. | nih.gov |

| Introduction of Reporter Groups | Attaching fluorophores or affinity tags for target identification and visualization. | A derivative with an azide or alkyne on the phenyl ring for click chemistry. | ku.edu |

| Mimicry of Transition States | The pyranone ring may act as a mimic for substrates of carbohydrate-processing enzymes. | Probes for studying glycosidases or other carbohydrate-binding proteins. | ku.edu |

Advanced Characterization Techniques for Complex Pyranone Structures

The unambiguous determination of the structure and stereochemistry of complex molecules like 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- is crucial. Advanced spectroscopic and crystallographic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of structural elucidation. For complex pyranones, one-dimensional (1D) ¹H and ¹³C NMR spectra are often insufficient due to signal overlap. Two-dimensional (2D) NMR techniques are therefore essential. harvard.edulibretexts.orgwikipedia.org

COSY (Correlation Spectroscopy) would be used to establish the proton-proton coupling network within the pyranone ring and the benzoyl group. libretexts.orgwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the benzoyl group to the pyranone ring at the C-6 position. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry, for instance, the orientation of the benzoyloxy group relative to the protons on the pyranone ring. wikipedia.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- . Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. For an ester like the title compound, common fragmentations include the loss of the alkoxy group (the pyranone moiety) or cleavage adjacent to the carbonyl group. libretexts.orgmiamioh.eduyoutube.com The fragmentation of the pyranone ring itself can also provide structural clues. researchgate.net

X-ray Crystallography offers the definitive determination of the three-dimensional structure in the solid state, including the absolute configuration if a chiral derivative is crystallized. researchgate.netmpg.de Analysis of a single crystal of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- would confirm the connectivity, conformation of the pyranone ring, and the precise geometry of the benzoyloxy substituent. mpg.de

| Technique | Information Provided | Application to Target Compound | Ref. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms within the molecule. | Confirmation of the covalent structure and attachment of the benzoyl group at C-6. | harvard.edulibretexts.orgwikipedia.orgresearchgate.net |

| 2D NMR (NOESY) | Spatial proximity of atoms. | Determination of the stereochemistry and conformation. | wikipedia.org |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns. | Structural confirmation through characteristic losses of the benzoyl and pyranone moieties. | researchgate.netlibretexts.orgmiamioh.edu |

| X-ray Crystallography | Three-dimensional molecular structure. | Unambiguous determination of stereochemistry and solid-state conformation. | researchgate.netmpg.de |

Q & A

Q. What structural features of 6-(benzoyloxy)-2H-pyran-3(6H)-one are pivotal for its bioactivity?

- Answer : Key features include:

- Benzoyloxy Group : Enhances membrane permeability and π-π interactions with aromatic residues in enzyme active sites.

- Pyranone Lactone : Serves as a hydrogen-bond acceptor for catalytic residues.

- Substituent Position : 6-Substitution minimizes steric clashes in binding pockets compared to 4- or 5-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.